1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile
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Overview
Description
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a fluoro-hydroxypropyl group attached to a cyclopentane ring with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile typically involves multiple steps. One common method includes the reaction of 1,2-epoxypropyl tosylate with a fluoride source to introduce the fluoro group, followed by subsequent reactions to form the hydroxypropyl and carbonitrile functionalities. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as potassium fluoride .
Industrial Production Methods: Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. For example, the use of automated radiosynthesis systems has been reported for similar compounds, which can streamline the production process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiols under basic conditions.
Major Products:
Oxidation: Formation of 1-(3-Fluoro-2-oxopropyl)-3-methylcyclopentane-1-carbonitrile.
Reduction: Formation of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialized materials and polymers.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with target molecules, influencing their function and activity .
Comparison with Similar Compounds
1-(3-Fluoro-2-hydroxypropyl)-2-nitroimidazole: Known for its use in imaging hypoxia in tumors.
3-(3-Fluoro-2-hydroxypropyl)sulfanyl-1-propanol: Another compound with a similar fluoro-hydroxypropyl group.
Uniqueness: 1-(3-Fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile is unique due to its combination of a cyclopentane ring with a carbonitrile group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C10H16FNO |
---|---|
Molecular Weight |
185.24 g/mol |
IUPAC Name |
1-(3-fluoro-2-hydroxypropyl)-3-methylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H16FNO/c1-8-2-3-10(4-8,7-12)5-9(13)6-11/h8-9,13H,2-6H2,1H3 |
InChI Key |
RJXJVIUQZRXAHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1)(CC(CF)O)C#N |
Origin of Product |
United States |
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